

Comparative Cross-Reactivity Profile of Quinazoline-2,4(1H,3H)-dione Derivatives

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Compound of Interest

Compound Name: 7-Bromoquinazoline-2,4(1H,3H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cross-reactivity profiles of derivatives belonging to the quinazoline-2,4(1H,3H)-dione class of compounds. While specific experimental data for **7-Bromoquinazoline-2,4(1H,3H)-dione** is not extensively available in public literature, this document provides a representative comparison based on structurally similar analogs. The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.^{[1][2]} Understanding the selectivity of these compounds is crucial for assessing their therapeutic potential and off-target effects.

Derivatives of this scaffold have been shown to inhibit various protein kinases and other enzymes, such as poly (ADP-ribose) polymerases (PARPs).^[2] For instance, certain substituted quinazoline-2,4(1H,3H)-diones have been identified as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, both of which are key targets in oncology.^{[3][4]}

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative quinazoline-2,4(1H,3H)-dione derivatives against various biological targets. This data is compiled from different studies to illustrate the potential for both potency and cross-reactivity within this compound class.

Compound ID	Substitution Pattern	Target	IC50 (µM)	Reference
Compound 2c	3-substituted	c-Met	0.084	[4]
VEGFR-2	0.052	[4]		
Compound 4b	3-substituted	c-Met	0.076	[4]
VEGFR-2	0.063	[4]		
Compound 4e	3-substituted	c-Met	0.063	[4]
VEGFR-2	0.071	[4]		
Compound 10	3-amino pyrrolidine	PARP-1	< 3.12	[2][5]
Compound 11	3-amino pyrrolidine	PARP-1	3.02	[2][5]
PARP-2	(Selectivity for PARP-1 over PARP-2)	[2]		

Experimental Protocols

A standard method for assessing the cross-reactivity profile of a compound like **7-Bromoquinazoline-2,4(1H,3H)-dione** is through in vitro kinase profiling. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration, followed by dose-response studies for any inhibited kinases to determine the IC50 values.

In Vitro Kinase Profiling Assay (Radiometric Format)

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Materials:

- Test compound (e.g., **7-Bromoquinazoline-2,4(1H,3H)-dione**) dissolved in DMSO.

- A panel of purified, recombinant protein kinases.
- Specific peptide or protein substrates for each kinase.
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- [γ -³³P]ATP (radiolabeled ATP).
- Non-radiolabeled ATP solution.
- 96-well or 384-well plates.
- Phosphocellulose filter plates.
- Scintillation counter.

Procedure:

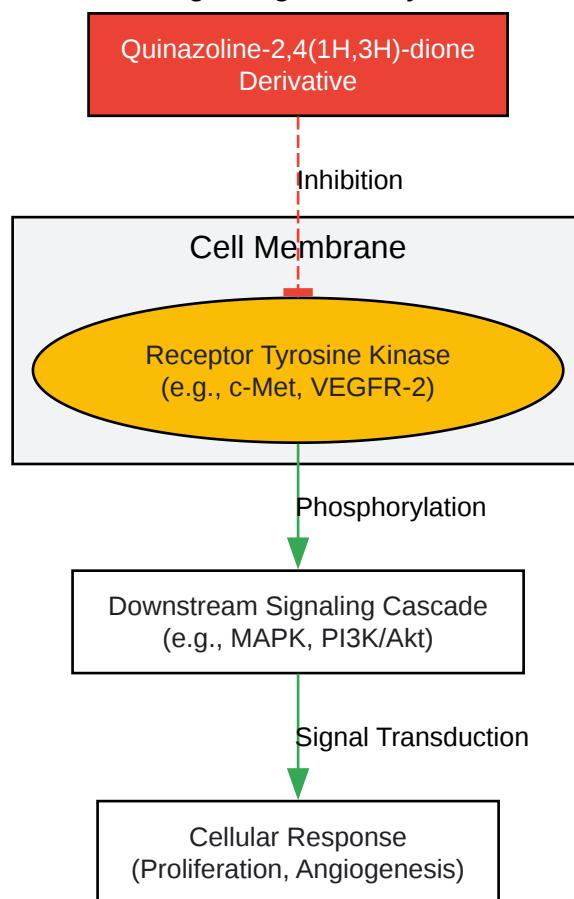
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For an initial screen, a single high concentration (e.g., 10 μ M) is often used.
- Reaction Setup: In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add the test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor for that kinase as a positive control.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ -³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase.
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

- Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ -³³P]ATP will be washed away.
- Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove non-incorporated radioactivity.
- Detection: After drying the plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for the test compound relative to the DMSO control. For compounds showing significant inhibition, perform a dose-response experiment with a range of concentrations to determine the IC₅₀ value.

Visualizations

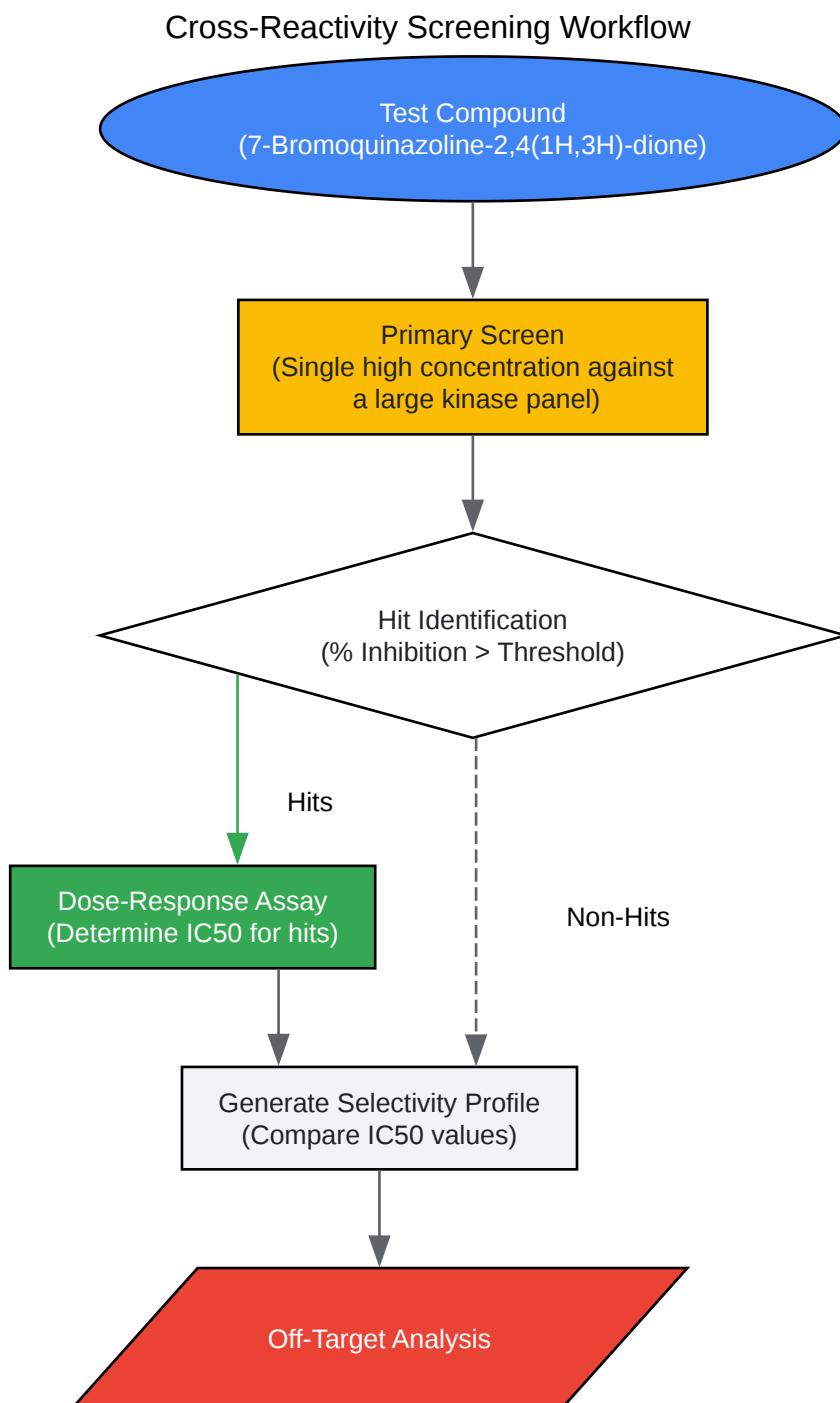
The following diagrams illustrate key concepts and workflows relevant to the assessment of the cross-reactivity of **7-Bromoquinazoline-2,4(1H,3H)-dione**.

General Signaling Pathway Inhibition



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Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

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Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

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